molecular formula C9H8N2O2 B2622011 4-methoxyquinazolin-6-ol CAS No. 182880-24-6

4-methoxyquinazolin-6-ol

Cat. No.: B2622011
CAS No.: 182880-24-6
M. Wt: 176.175
InChI Key: DSMQNKXNAWMIFL-UHFFFAOYSA-N
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Description

4-Methoxyquinazolin-6-ol, also known as 6-methoxyquinazolin-4-ol, is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinazolin-6-ol typically involves the reaction of anilines with aldehydes, followed by cyclization. One common method includes the use of transition-metal catalysts to facilitate the formation of the quinazoline ring. For instance, the reaction of 2-aminobenzonitrile with methoxyacetaldehyde under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Methoxyquinazolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation in cancer cells or reduction of inflammation through enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyquinazolin-6-ol is unique due to its methoxy group, which can enhance its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Biological Activity

4-Methoxyquinazolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of the methoxy group at position 4 and the hydroxyl group at position 6 are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapies.
  • Enzyme Interaction : It acts as a probe in biochemical assays, allowing researchers to study enzyme activities and protein interactions, which are critical for understanding disease mechanisms.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description References
Antitumor ActivityExhibits cytotoxic effects against various cancer cell lines such as MDA-MB-468 and MCF-7.
Kinase InhibitionInhibits specific kinases involved in oncogenic signaling pathways.
Antimicrobial PropertiesDemonstrates activity against certain bacterial strains, indicating potential for antibiotic use.
Neuroprotective EffectsShows promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Antitumor Efficacy :
    A study evaluated the antitumor effects of this compound on breast cancer cells. The compound was found to induce apoptosis and cell cycle arrest at the G1 phase in MDA-MB-468 and MCF-7 cell lines. In vivo studies using xenograft models showed significant tumor reduction without apparent toxicity, suggesting a favorable therapeutic index .
  • Kinase Targeting :
    Research indicated that this compound selectively inhibits BRD4 and PARP1, two proteins implicated in cancer progression and DNA repair mechanisms. This dual-targeting approach enhances its potential as a synthetic lethal agent in BRCA1/2 mutant cancers .
  • Neuroprotection :
    In a model of oxidative stress-induced neuronal injury, this compound demonstrated protective effects by reducing cell death and promoting survival pathways. This indicates potential applications in neurodegenerative diseases .

Properties

IUPAC Name

4-methoxyquinazolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(12)2-3-8(7)10-5-11-9/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMQNKXNAWMIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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